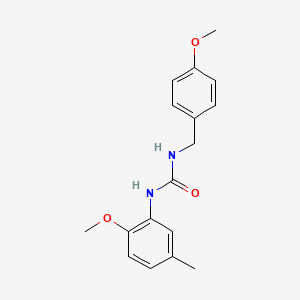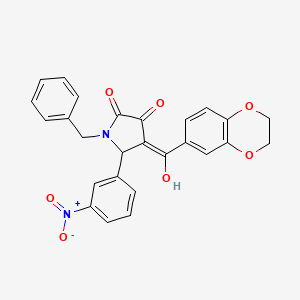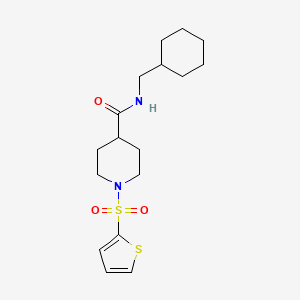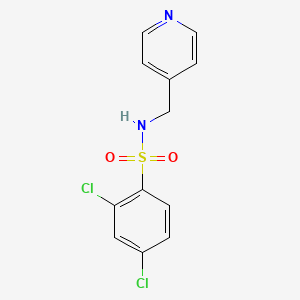
N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as MBMU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of urea derivatives and has been studied extensively for its mechanism of action and biochemical effects.
作用機序
The mechanism of action of N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea involves the inhibition of specific enzymes and proteins that are involved in cell growth and proliferation. It has been shown to inhibit the activity of tyrosine kinases, which play a key role in cell signaling pathways. N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea also inhibits the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. Additionally, N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have neuroprotective effects, which can potentially be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea in lab experiments is its potential therapeutic properties. It has been shown to have anti-cancer and neuroprotective effects, which can be useful in the development of new drugs for the treatment of these diseases. However, one of the limitations of using N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea in lab experiments is its toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea. One area of focus is the development of new drugs based on N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea for the treatment of cancer and neurodegenerative diseases. Another area of focus is the study of the mechanism of action of N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea in more detail, which can lead to the development of more specific inhibitors of tyrosine kinases and other proteins involved in cell signaling pathways. Additionally, the toxicity of N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea can be further studied to determine the safe concentration range for its use in lab experiments.
合成法
The synthesis of N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea involves the reaction of 4-methoxybenzyl isocyanate with 2-methoxy-5-methylphenylamine. The reaction is carried out in the presence of a suitable solvent and a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea.
科学的研究の応用
N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea has been studied for its potential therapeutic properties in several areas of research. One of the main areas of focus has been its anti-cancer properties. Studies have shown that N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-4-9-16(22-3)15(10-12)19-17(20)18-11-13-5-7-14(21-2)8-6-13/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUQUWZFZFODSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-(2-methoxy-5-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[methyl(2-phenylethyl)amino]-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5493755.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5493757.png)

![2-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5493773.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5493780.png)
![4-chloro-1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5493786.png)
![2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5493791.png)
![3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole](/img/structure/B5493806.png)

![N-cyclopropyl-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5493825.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5493841.png)
![4-methyl-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5493845.png)
![6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5493863.png)